molecular formula C30H30N4O3 B2824583 N,N-dibenzyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900291-32-9

N,N-dibenzyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2824583
CAS RN: 900291-32-9
M. Wt: 494.595
InChI Key: VLANCGKZZOQLSW-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring and a pyrazine ring . The linear formula of the compound is C24H25N5O3 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, pyrimidines in general are known to participate in a variety of chemical reactions due to their aromatic heterocyclic structure .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 431.499 . Other physical and chemical properties specific to this compound are not detailed in the available resources.

Scientific Research Applications

Enantioselective Synthesis and Chemical Modification

Research in the field of chemical synthesis often explores the enantioselective synthesis of complex molecules, which could be related to the synthesis or modification of compounds like the one you're interested in. For example, studies on the enantioselective synthesis of piperidines or the modification of pyrimidine moieties to enhance biological properties might provide a foundation for understanding how complex compounds are synthesized and modified for various applications (Calvez, Langlois, & Chiaroni, 1998) (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Novel Heterocyclic Compounds for Therapeutic Applications

The development of novel heterocyclic compounds, often featuring complex structures including pyrimidine or pyrrolopyrimidine systems, is a key area of research, particularly in the search for new therapeutic agents. These studies can involve the synthesis of compounds with anti-inflammatory, analgesic, or cytotoxic activities, potentially offering insights into how similar compounds could be applied in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020) (Hassan, Hafez, & Osman, 2014).

Sustainable Synthesis Approaches

Sustainable chemistry is another area of interest, focusing on environmentally friendly methods for synthesizing complex molecules. Research into catalyzed reactions for synthesizing quinolines and pyrimidines without producing excessive waste could offer a model for green chemistry approaches in the synthesis of similarly complex compounds (Mastalir, Glatz, Pittenauer, Allmaier, & Kirchner, 2016).

Advanced Material and Drug Discovery

Compounds with intricate structures, like the one you've mentioned, may also play a role in advanced material science or drug discovery, where their unique properties are leveraged for specific applications. For instance, the synthesis and characterization of new compounds for antihistaminic action or as kinase inhibitors in cancer therapy can demonstrate the potential utility of complex heterocyclic compounds in biomedicine and pharmacology (Genç, Yılmaz, Ilhan, & Karagoz, 2013) (Schroeder et al., 2009).

properties

IUPAC Name

N,N-dibenzyl-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N4O3/c1-22-11-9-16-34-27(22)31-28-25(29(34)35)19-26(33(28)17-10-18-37-2)30(36)32(20-23-12-5-3-6-13-23)21-24-14-7-4-8-15-24/h3-9,11-16,19H,10,17-18,20-21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLANCGKZZOQLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)N(CC4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dibenzyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

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